5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
5-chloro-6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound It is characterized by the presence of both chlorine and fluorine atoms on the benzoxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate substituted benzene derivatives with boron-containing reagents. One common method includes the use of boronic acids or boronate esters in the presence of catalysts to facilitate the formation of the benzoxaborole ring. Reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-chloro-6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing into its use as an antifungal agent and in the treatment of other diseases.
Industry: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-chloro-6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: A similar compound with a fluorine atom but lacking the chlorine atom.
5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: A compound with a chlorine atom but lacking the fluorine atom.
Uniqueness
5-chloro-6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and properties
Properties
Molecular Formula |
C7H5BClFO2 |
---|---|
Molecular Weight |
186.38 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BClFO2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,11H,3H2 |
InChI Key |
UVBPMJJCDLZGTO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)Cl)F)O |
Origin of Product |
United States |
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